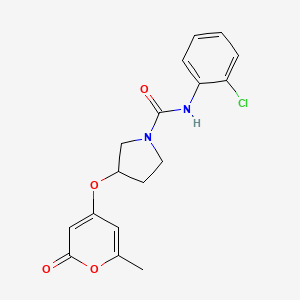

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound. It features a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-11-8-13(9-16(21)23-11)24-12-6-7-20(10-12)17(22)19-15-5-3-2-4-14(15)18/h2-5,8-9,12H,6-7,10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILFPFQHIXICJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.

Attachment of the Pyranone Moiety: This could be done through esterification or etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of functional groups to higher oxidation states.

Reduction: This could involve the reduction of carbonyl groups to alcohols.

Substitution: This might include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide could have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Lacks the pyranone moiety.

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide: Lacks the chlorophenyl group.

Uniqueness

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Biological Activity

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety, which contribute to its unique chemical properties and reactivity.

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, research on related pyran derivatives has shown promising results against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxic Evaluation

A study conducted on a series of synthesized pyran derivatives evaluated their cytotoxic effects against six human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyran Derivative A | HeLa | 5.0 |

| Pyran Derivative B | MCF7 | 8.0 |

| Pyran Derivative C | A549 | 3.5 |

Antiviral Activity

Research has also indicated that compounds with similar structural features may exhibit antiviral properties, particularly against HIV. A study on N-arylacetamides demonstrated that derivatives containing the chlorophenyl group showed moderate activity against wild-type HIV-1, with some compounds achieving an EC50 value as low as 1.7 µM .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may inhibit the activity of enzymes that play critical roles in cell proliferation and survival, leading to reduced tumor growth.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyran Ring : The pyran ring is synthesized through cyclization reactions involving suitable precursors.

- Pyrrolidine Ring Formation : The pyrrolidine ring is formed via cyclization reactions with amines.

- Coupling Reactions : The introduction of the chlorophenyl group is achieved through coupling reactions such as Suzuki or Heck reactions.

The compound exhibits various chemical reactivities, including oxidation and reduction reactions, which can lead to the formation of different derivatives. Understanding these properties is crucial for further modifications aimed at enhancing biological activity.

Q & A

Basic: What are the optimal synthetic routes for N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include:

- Step 1: Formation of the pyrrolidine-carboxamide core via coupling reactions under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2: Introduction of the 6-methyl-2-oxo-2H-pyran-4-yloxy group using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement .

- Optimization:

- Temperature: Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity, while THF improves solubility for cyclization .

- Catalysts: Use Pd-based catalysts for cross-coupling steps to reduce byproducts .

Yield improvements (up to 60–70%) are achievable via iterative purification (e.g., column chromatography, recrystallization) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of techniques is critical:

- 1H/13C NMR: Assigns proton environments (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions) .

- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Protocol: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before analysis .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides atomic-level insights:

- Conformational Analysis: Compare torsion angles (e.g., pyrrolidine ring puckering) to DFT-optimized models .

- Intermolecular Interactions: Identify stabilizing forces (e.g., N–H⋯O hydrogen bonds, π-π stacking between aromatic rings) that influence packing and stability .

- Disorder Resolution: Use SHELXL refinement to model split positions for flexible substituents (e.g., chlorophenyl group) .

Case Study: In related pyrrolidine-carboxamides, crystallography revealed a 0.5 Å displacement in the pyran-4-yloxy group due to steric hindrance, guiding synthetic adjustments .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

Address discrepancies via:

- Assay Standardization: Use identical cell lines (e.g., CHO-K1 for receptor binding) and control compounds (e.g., SSR149415 for V1b receptor antagonism) .

- Dose-Response Curves: Compare EC50/IC50 values under uniform conditions (e.g., serum-free media, 37°C incubation) .

- Off-Target Screening: Test against a panel of receptors/enzymes (e.g., V1a, V2, oxytocin receptors) to rule out cross-reactivity .

- In Vivo Validation: Replicate stress-induced corticotropin models in rodents to confirm target engagement .

Example: For SSR149415, oral bioavailability (10 mg/kg) and receptor selectivity were confirmed through parallel in vitro/in vivo assays, resolving earlier potency conflicts .

Advanced: How do steric and electronic factors influence the reactivity of the pyrrolidine ring in this compound?

Methodological Answer:

- Steric Effects: The 2-chlorophenyl group creates torsional strain, reducing nucleophilic attack at the pyrrolidine nitrogen. Bulky substituents favor chair conformations, limiting ring flexibility .

- Electronic Effects: Electron-withdrawing groups (e.g., carboxamide) decrease pyrrolidine basicity (pKa ~7.5), altering protonation states in acidic media .

- Reactivity Modulation:

- Oxidation: Use mild oxidants (e.g., NaIO₄) to target the pyrrolidine α-carbon without degrading the pyran ring .

- Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces double bonds in the pyran moiety while preserving the amide .

Computational Support: DFT calculations (e.g., Mulliken charges) predict reactive sites, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.